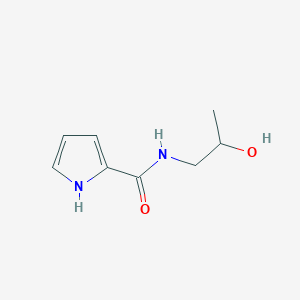

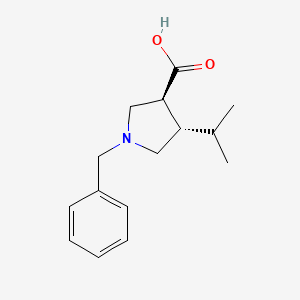

N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-hydroxypropyl)methacrylamide” (HPMA) is a monomer used in the synthesis of covalently cross-linked and amorphous shape memory polyurethane foams, which are used in biomedical applications .

Synthesis Analysis

Hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers were synthesized using Reversible addition–fragmentation chain transfer (RAFT) polymerisation . The polymers were prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine .

Chemical Reactions Analysis

The interaction mechanism of a polymeric drug delivery system based on N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers with the most abundant proteins in human blood plasma was investigated . Evidence of weak interactions between proteins and polymeric nanomedicine was presented .

Physical And Chemical Properties Analysis

Hyperbranched polymers have many promising features for drug delivery, owing to their ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility . The presence of Fe2O3 nanoparticles (NPs) enhances the molecular mobility and flexibility of polymer chains within the HPMA matrix and decreases their glass transition temperature .

Applications De Recherche Scientifique

Drug Delivery Systems

“N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide” is used in the design of hydrophilic and biodegradable polymeric nanogels . These nanogels, with a diameter below 50 nm, are key for efficient and selective passive tumor targeting . They are stable in an aqueous solution modeling the bloodstream, making them potential carriers in the drug delivery of various molecules .

Cancer Therapy

This compound is used in the design of polymeric drug delivery systems for cancer therapy . The binding of plasma proteins to a drug carrier alters the circulation of nanoparticles in the bloodstream, and as a consequence, the anticancer efficiency of the entire nanoparticle drug delivery system .

Interaction with Blood Plasma Proteins

The compound interacts weakly with the most abundant proteins in human blood plasma, such as human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1 . These interactions do not result in the formation of the protein corona and do not affect the efficiency of the drug delivery .

Biodegradable Polymers

“N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide” is used in the synthesis of biodegradable polymers . These polymers are extensively studied systems in the field of drug delivery .

Nanogel Preparation

This compound is used in the preparation of nanogels . The nanogels are designed and tailored for specific applications, such as drug delivery .

Wound Treatment

Although not directly related to “N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide”, similar compounds like Poly(N-isopropylacrylamide) have been used in the development of gel coatings for wound treatment . The temperature-dependent modulation of gel coating and reversible sol-to-gel transition can be utilized for adherence to the skin and its dissociation .

Mécanisme D'action

Orientations Futures

The design of anticancer therapeutics is focused on creating new systems with low toxicity, e.g., those based on nanocarriers, enabling targeted delivery and high efficiency of the treatment . The study of hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers for transport and delivery in pancreatic cell lines in vitro and in vivo is a promising direction .

Propriétés

IUPAC Name |

N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(11)5-10-8(12)7-3-2-4-9-7/h2-4,6,9,11H,5H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEQOXBEAGMSQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxypropyl)-1H-pyrrole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2506881.png)

![Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride](/img/structure/B2506885.png)

![5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2506887.png)

![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2506889.png)

![2-[(4-Methylphenyl)methyl-prop-2-ynylamino]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2506890.png)

![N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclopropanecarboxamide](/img/structure/B2506892.png)

![[4-[(3-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2506894.png)

![N-(sec-butyl)-1-(4-{[(4-methoxyphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2506895.png)

![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)